1,7,8-Anthracenetriol, 9-myristoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,8-Anthracenetriol, 9-myristoyl- is a chemical compound with the molecular formula C28H36O4. It is a derivative of anthracenetriol, where a myristoyl group is attached to the 9th position of the anthracene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,7,8-Anthracenetriol, 9-myristoyl- typically involves the esterification of 1,7,8-anthracenetriol with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of 1,7,8-Anthracenetriol, 9-myristoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,7,8-Anthracenetriol, 9-myristoyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the anthracenetriol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,7,8-Anthracenetriol, 9-myristoyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action of 1,7,8-Anthracenetriol, 9-myristoyl- involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. This interaction can modulate various signaling pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1,8,9-Anthracenetriol:
1,8-Dihydroxy-9(10H)-anthracenone: Another derivative of anthracenetriol with similar chemical properties.
Uniqueness: 1,7,8-Anthracenetriol, 9-myristoyl- is unique due to the presence of the myristoyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64817-78-3 |
---|---|
Molekularformel |
C28H36O4 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
1-(1,2,8-trihydroxyanthracen-9-yl)tetradecan-1-one |
InChI |
InChI=1S/C28H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-23(30)27-25-20(14-13-16-22(25)29)19-21-17-18-24(31)28(32)26(21)27/h13-14,16-19,29,31-32H,2-12,15H2,1H3 |
InChI-Schlüssel |
YSGMFUXPWYPKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)C1=C2C(=CC3=C1C(=C(C=C3)O)O)C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.